DPNI-GABA

Description

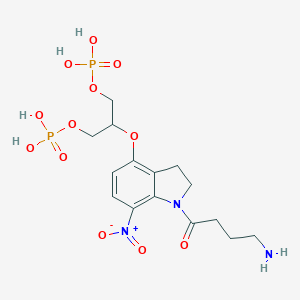

Structure

3D Structure

Properties

IUPAC Name |

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHBTSDKGMLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DPNI-GABA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPNI-GABA (1-(2-nitrophenyl)-N,N-dipropyl-1,3-propanediamine-caged GABA) is not a pharmacologically active compound in the traditional sense. Instead, it is a photoactivatable "caged" derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its mechanism of action is centered on the precisely controlled, light-induced release of active GABA. This allows for the high-resolution spatiotemporal investigation of GABAergic systems. This guide details the photochemical properties of DPNI-GABA, the subsequent activation of GABA receptors by the uncaged GABA, and the experimental applications for which this tool is designed.

The "Caged" Compound Concept and DPNI-GABA

Caged compounds are inert molecules that are rendered biologically active upon photolysis. In the case of DPNI-GABA, the GABA molecule is chemically modified with a photolabile nitroindoline protecting group, rendering it incapable of binding to and activating GABA receptors. The key advantage of DPNI-GABA over earlier caged GABA reagents is its reduced pharmacological interference prior to uncaging.[1][2] It exhibits a significantly lower affinity for GABA-A receptors, minimizing alterations in baseline neuronal activity.[1][2]

Mechanism of Action: Photolysis and GABA Receptor Activation

The core mechanism of DPNI-GABA is a two-step process:

-

Photolysis (Uncaging): Upon illumination with near-UV (e.g., 405 nm) light, the nitroindoline cage undergoes a photochemical reaction, rapidly cleaving from the GABA molecule.[2][3][4] This process is highly efficient and occurs on a millisecond timescale, mimicking the rapid release of neurotransmitters at a synapse.[1][2]

-

GABA Receptor Activation: The liberated, "uncaged" GABA is now free to bind to its cognate receptors, primarily GABA-A and GABA-B receptors, on neuronal membranes. The subsequent signaling cascade depends on the receptor subtype activated.

GABA-A Receptor Signaling

The primary target of GABA in fast synaptic inhibition is the GABA-A receptor, a ligand-gated chloride ion channel.[5][6] The binding of uncaged GABA to the GABA-A receptor induces a conformational change that opens the channel pore.[6][7] This leads to an influx of chloride ions (Cl-) into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential.[5][7] This inhibitory postsynaptic potential (IPSP) is the basis of fast GABAergic inhibition.

DPNI-GABA Uncaging and GABA-A Receptor Activation Pathway.

Quantitative Data

The photochemical and pharmacological properties of DPNI-GABA have been characterized to ensure its efficacy as a research tool.

| Property | Value | Description | Reference |

| Quantum Yield | 0.085 | A measure of the efficiency of the photorelease process. This value is similar to that of MNI-glutamate, another common caged compound. | [2][3][4] |

| IC50 vs. GABA-A Receptor | ~0.5 mM | The concentration at which DPNI-GABA (in its caged form) inhibits 50% of the peak GABA-evoked response. This relatively high value indicates low interference before photolysis. | [1][2] |

| Receptor Activation Kinetics (10-90% rise-times) | Comparable to synaptic events | The speed at which the GABA-A receptor is activated by photoreleased GABA is fast enough to mimic natural synaptic transmission. | [1][2] |

| Spatial Resolution (in cerebellar interneurons) | ~2 µm (lateral), ~7.5 µm (focal) | The precision with which GABA can be released using a 1 µm laser spot, allowing for targeted activation of specific neuronal compartments. | [1] |

Experimental Protocols

DPNI-GABA is primarily used in electrophysiology and neuroimaging experiments to map the distribution and function of GABA receptors or to silence specific neurons with high temporal and spatial control.[1]

General Protocol for Photostimulation in Brain Slices

-

Slice Preparation: Prepare acute brain slices from the region of interest using standard vibratome sectioning techniques. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Incubation/Perfusion: Transfer a slice to the recording chamber on a microscope stage and continuously perfuse with aCSF containing DPNI-GABA. The concentration of DPNI-GABA should be optimized, but concentrations up to 1 mM have been used with little effect on receptor kinetics.[1][2]

-

Cell Identification: Identify the target neuron(s) for recording using techniques such as differential interference contrast (DIC) microscopy.

-

Electrophysiological Recording: Establish a whole-cell patch-clamp recording from the target neuron to measure its electrical activity (e.g., membrane potential or postsynaptic currents).

-

Photolysis: Use a pulsed near-UV laser (e.g., 405 nm) coupled to the microscope optics to deliver a focused spot of light to the desired location (e.g., a specific dendrite or the soma). The duration and intensity of the laser flash control the amount of GABA released.[1][2]

-

Data Acquisition: Record the resulting changes in the neuron's electrical activity, which correspond to the activation of GABA receptors by the photoreleased GABA.

-

Analysis: Analyze the recorded currents or voltage changes to determine properties such as receptor density, kinetics, and the functional role of the targeted inhibitory input.

General experimental workflow for using DPNI-GABA.

Applications in Research and Drug Development

-

Mapping GABA Receptor Distribution: By systematically uncaging GABA at different points on a neuron's dendritic tree, researchers can map the precise location and density of functional GABA receptors.[1]

-

Studying Receptor Kinetics: The rapid release of GABA allows for detailed investigation of the activation and desensitization kinetics of GABA-A receptors in their native environment.[1]

-

Circuit Analysis: DPNI-GABA can be used to selectively silence individual neurons by focally uncaging GABA onto the soma, thereby assessing that neuron's role within a larger neural circuit.[1][2]

-

Drug Screening: This tool can be integrated into screening platforms to study how novel allosteric modulators affect GABA receptor function with high precision.

Conclusion

DPNI-GABA is a sophisticated chemical tool whose mechanism of action is the light-induced, rapid release of GABA. Its favorable properties, including low pre-photolysis receptor antagonism and high photochemical efficiency, make it superior to previous caged compounds. For researchers in neuroscience and drug development, DPNI-GABA provides an unparalleled ability to probe and manipulate GABAergic signaling with high spatiotemporal resolution, offering deep insights into the function of inhibitory circuits in health and disease.

References

- 1. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. glpbio.com [glpbio.com]

- 4. DPNI-caged-GABA, Tocris Bioscience 10 mg | Buy Online | R&D Systems | Fisher Scientific [fishersci.com]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

DPNI-GABA Uncaging: A Technical Guide for High-Precision Neuronal Inhibition

An in-depth exploration of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DPNI)-caged γ-aminobutyric acid (GABA) for researchers, scientists, and drug development professionals. This guide details the core principles, experimental protocols, and applications of DPNI-GABA uncaging, a powerful technique for the spatiotemporal control of inhibitory neurotransmission.

DPNI-GABA is a photolabile-caged compound that allows for the precise release of GABA, the primary inhibitory neurotransmitter in the central nervous system, using light. This optical control enables researchers to mimic synaptic transmission, map the distribution and function of GABA receptors, and selectively silence neuronal activity with high spatial and temporal resolution.[1][2] This guide provides a comprehensive overview of the DPNI-GABA uncaging technique, from its fundamental mechanism to its practical application in neuroscience research.

Core Principles of DPNI-GABA Uncaging

The DPNI cage is a nitroindoline-based photolabile protecting group that renders the attached GABA molecule biologically inactive. Upon absorption of a photon, typically from a UV laser, the DPNI cage undergoes a photochemical reaction that results in its cleavage, releasing free, active GABA into the extracellular space. This process, known as uncaging or photolysis, can be precisely controlled in both space and time by directing the light source.

A key advantage of DPNI-GABA over other caged GABA compounds is its reduced pharmacological interference with GABAA receptors prior to photolysis.[1][2] This minimizes alterations in baseline neuronal activity and allows for cleaner interpretation of experimental results.

Mechanism of Uncaging

The uncaging of DPNI-GABA is a light-induced chemical reaction. The process can be initiated by either one-photon or two-photon excitation.

-

One-Photon Excitation: Absorption of a single high-energy photon (typically in the UV range, e.g., 355 nm) provides sufficient energy to break the bond between the DPNI cage and the GABA molecule.

-

Two-Photon Excitation: Near-simultaneous absorption of two lower-energy photons (typically in the infrared range, e.g., 720 nm) can also induce uncaging.[3][4][5] This technique offers superior spatial resolution, as the probability of two-photon absorption is confined to the focal point of the laser beam, allowing for subcellular targeting.[3][5]

Mechanism of DPNI-GABA uncaging.

Quantitative Data Summary

The efficiency and precision of DPNI-GABA uncaging are critical for its successful application. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Reference |

| DPNI-GABA Properties | ||

| IC50 for GABAA Receptor Inhibition | ~0.5 mM | [1][2] |

| Absorption Coefficient (at 355 nm) | 4,229 M⁻¹ cm⁻¹ | [2] |

| One-Photon Uncaging Parameters | ||

| Laser Wavelength | 355 nm, 405 nm | [2][6] |

| Two-Photon Uncaging Parameters | ||

| Laser Wavelength | 720 nm | [3][4] |

| Laser Power (for 2P uncaging) | ~10 mW | [3] |

| Spatial Resolution | ||

| Lateral Resolution (1 µm laser spot) | ~2 µm | [1][2] |

| Axial (Focal) Resolution (1 µm laser spot) | ~7.5 µm | [1][2] |

| Axial Resolution (Two-Photon) | ~2 µm | [3] |

| Temporal Kinetics | ||

| 10-90% Rise Times | Comparable to synaptic events | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are synthesized protocols for key experiments involving DPNI-GABA uncaging.

Preparation of DPNI-GABA Solution

-

Stock Solution: Dissolve DPNI-GABA powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in the extracellular recording solution (e.g., artificial cerebrospinal fluid, aCSF) to the desired final concentration. Common working concentrations range from 0.1 mM to 1 mM.[1][2]

-

Quantification: The final concentration of DPNI-GABA can be verified by spectrophotometry, using the absorption coefficient of 4,229 M⁻¹ cm⁻¹ at 355 nm.[2]

Local Perfusion and Uncaging in Brain Slices

This protocol describes the local application of DPNI-GABA to a specific region of a brain slice and subsequent photolysis.

-

Slice Preparation: Prepare acute brain slices from the desired brain region using standard vibratome sectioning techniques. Maintain slices in a holding chamber with oxygenated aCSF.

-

Electrophysiological Recording: Transfer a slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and a perfusion system. Obtain whole-cell patch-clamp recordings from the neuron of interest.

-

Local Perfusion: Load a patch pipette (2-4 µm tip diameter) with the DPNI-GABA working solution.[2] Position the pipette near the dendritic or somatic region of interest using a micromanipulator. Apply a low, constant positive pressure (e.g., 10-20 psi) to the pipette to create a localized stream of the DPNI-GABA solution over the cell.[2]

-

Laser Setup and Alignment: Align the uncaging laser (e.g., a pulsed UV laser or a Ti:sapphire laser for two-photon excitation) with the optical path of the microscope. The laser spot size should be controlled, for example, to ~1 µm.[1][2]

-

Uncaging: Deliver brief pulses of laser light to the targeted area to photorelease GABA. The duration and intensity of the laser pulses will determine the amount of GABA released and the duration of the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP).[1][2]

-

Data Acquisition: Record the resulting changes in membrane current or potential using your electrophysiology setup.

A typical experimental workflow.

GABAergic Signaling Pathway

The released GABA from DPNI-GABA uncaging primarily acts on GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). The following diagram illustrates the canonical GABAA receptor signaling pathway.

GABA signaling pathway.

Applications in Neuroscience

DPNI-GABA uncaging has become an invaluable tool for a variety of applications in neuroscience research:

-

Mapping GABA Receptor Distribution: By systematically uncaging GABA at different locations on a neuron's dendritic tree and soma, researchers can create high-resolution functional maps of GABAA receptor density.[1][2]

-

Investigating Synaptic Integration: The precise timing of GABA release allows for the study of how inhibitory inputs interact with excitatory inputs to shape neuronal output.

-

Circuit Analysis: Selective silencing of individual neurons with uncaged GABA can help to elucidate their role within a neural circuit.[1][2]

-

Studying Synaptic Plasticity: DPNI-GABA uncaging can be used to investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD) at inhibitory synapses.

References

- 1. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]

DPNI-GABA: A Technical Guide for Advanced Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DPNI-GABA, a nitroindoline-based caged compound for the rapid and localized photorelease of the neurotransmitter γ-aminobutyric acid (GABA). DPNI-GABA has emerged as a critical tool in neuroscience research, enabling precise investigation of GABAergic circuits, receptor dynamics, and neuronal inhibition. This document details its photochemical properties, experimental protocols, and key applications, offering a valuable resource for researchers designing and executing sophisticated experiments.

Core Properties and Advantages of DPNI-GABA

DPNI-GABA has been specifically designed to overcome some of the limitations of earlier caged GABA compounds. A key advantage is its reduced affinity for GABAA receptors, minimizing pharmacological interference before uncaging.[1][2][3] This allows for the use of higher concentrations necessary for efficient photolysis without significantly altering the physiological state of the neurons under investigation.

Photochemical and Pharmacological Data

The following tables summarize the key quantitative data for DPNI-GABA, facilitating comparison with other caged compounds.

| Property | Value | References |

| Chemical Name | 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline | |

| Molecular Formula | C₁₅H₂₃N₃O₁₂P₂ | [3][4] |

| Molecular Weight | 499.3 g/mol | [3][4] |

| Quantum Yield (Φ) | 0.085 | [3][4][5] |

| Absorption Maximum (λmax) | ~355 nm | [1] |

| Extinction Coefficient (ε) at 355 nm | 4,229 M⁻¹cm⁻¹ | [1] |

| Solubility | Highly water-soluble | [3][4][5] |

| Pharmacological Parameter | Value | References |

| IC₅₀ for GABAₐ Receptors | ~0.5 mM | [1][2][3] |

| Uncaging Spatial Resolution (Lateral) | ~2 µm | [1][2][3][5] |

| Uncaging Spatial Resolution (Axial/Focal) | ~7.5 µm | [1][2][3][5] |

Principles of DPNI-GABA Uncaging

DPNI-GABA encapsulates GABA within a photolabile "cage" structure. Upon absorption of a photon, typically from a UV light source, the cage undergoes a rapid chemical reaction, releasing the active GABA molecule in a spatially and temporally precise manner. This "uncaging" process allows researchers to mimic synaptic transmission and probe the function of GABAergic systems with high fidelity.

References

- 1. researchgate.net [researchgate.net]

- 2. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. glpbio.com [glpbio.com]

The Advent of DPNI-caged GABA: A Technical Guide to a High-Fidelity Photochemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of neurotransmitter release is paramount for dissecting the intricate signaling pathways of the nervous system. "Caged" compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools in neuroscience research. This technical guide delves into the discovery, properties, and application of 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline, commonly known as DPNI-caged GABA. This second-generation caged compound represents a significant advancement in the optical control of inhibitory neurotransmission, offering high temporal and spatial resolution with minimized pharmacological interference.

The development of DPNI-caged GABA was motivated by a key challenge with earlier caged GABA analogues: the caging moiety itself often exhibited off-target pharmacological effects, particularly antagonism of GABAA receptors.[1] To overcome this, DPNI-GABA was engineered with an anionically substituted nitroindoline cage. The addition of two phosphate groups to the indoline nucleus at the 4-alkoxy substituent significantly increases the negative charge of the molecule.[2] This strategic modification reduces the affinity of the caged compound for GABA receptors, ensuring that observed physiological effects are almost exclusively due to the photolytically released GABA.[2]

Quantitative Data Summary

The efficacy and utility of a caged compound are defined by its photochemical and pharmacological properties. DPNI-caged GABA has been characterized to provide researchers with a reliable tool for quantitative neurobiology.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃N₃O₁₂P₂ | [3] |

| Molecular Weight | 499.3 g/mol | [3] |

| Quantum Yield (Φ) | 0.085 | [3][4] |

| Absorption Coefficient (ε) | 4,229 M⁻¹cm⁻¹ at 355 nm | [5] |

| GABAᴀ Receptor Inhibition (IC₅₀) | ~0.5 mM | [5][6] |

| Spatial Resolution (Lateral) | ~2 µm | [5][6] |

| Spatial Resolution (Axial/Focal) | ~7.5 µm | [5][6] |

| Recommended Uncaging Wavelengths | Near-UV (e.g., 355 nm) and 405 nm | [3][4] |

Experimental Protocols

Synthesis of DPNI-caged GABA

While the full, detailed synthesis is described by Papageorgiou and Corrie (2007), this guide provides a summary of the key steps. The synthesis is noted to be a laborious process.[7] A crucial aspect of the synthetic route is the protection of the primary amine of GABA as an azide until the final step to avoid problematic side reactions.[2] The core of the synthesis involves the preparation of the anionically substituted 4-alkoxy-7-nitroindoline caging group, which is then coupled to the protected GABA molecule.

Key Synthetic Steps (Conceptual):

-

Preparation of the Substituted Nitroindoline Core: This involves the synthesis of the 4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline moiety. This step is central to imparting the desired anionic properties to the cage.

-

Protection of GABA: The primary amine of γ-aminobutyric acid is protected, for instance as an azide, to prevent unwanted reactions during the coupling step.

-

Coupling Reaction: The protected GABA is chemically linked to the substituted nitroindoline core.

-

Deprotection: The protecting group on the GABA amine is removed in the final stage to yield the active DPNI-caged GABA.

Two-Photon Uncaging of DPNI-GABA in Brain Slices

This protocol outlines a general procedure for the application of DPNI-caged GABA in a typical neuroscience experiment involving brain slices.

1. Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF solution appropriate for the brain slice preparation, ensuring it is continuously bubbled with 95% O₂ / 5% CO₂.

-

DPNI-caged GABA Stock Solution: Due to its high water solubility, a stock solution of DPNI-GABA can be prepared by dissolving it in the ACSF.[3] Concentrations typically range from 0.62 to 1.89 mM for bath application.[5] For local perfusion, a concentration of 1 mM in a patch pipette is often used.[5][7]

-

Internal Solution for Patch-Clamp: Prepare an internal solution for the patch pipette to record neuronal activity. This solution will vary depending on the specific experimental goals (e.g., recording currents or potentials).

2. Brain Slice Preparation and Mounting:

-

Prepare acute brain slices from the desired brain region of the animal model using a vibratome.

-

Allow slices to recover in ACSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes before transferring to room temperature.

-

Transfer a slice to the recording chamber of a microscope, continuously perfusing with oxygenated ACSF.

3. Uncaging and Electrophysiological Recording:

-

Cell Identification and Patching: Identify a target neuron using differential interference contrast (DIC) or fluorescence microscopy. Establish a whole-cell patch-clamp recording.

-

Application of DPNI-caged GABA: Apply DPNI-caged GABA to the slice either by adding it to the perfusing ACSF (bath application) or by local perfusion using a picospritzer system connected to a pipette containing the DPNI-GABA solution.[5][7]

-

Two-Photon Laser Setup: A mode-locked Ti:Sapphire laser is typically used for two-photon excitation. The wavelength should be tuned to the appropriate range for uncaging nitroindoline compounds (e.g., 720 nm).[8]

-

Uncaging Procedure:

-

Focus the laser to a small spot (~1 µm) on the desired subcellular location (e.g., a dendrite or soma).[5]

-

Deliver short pulses of laser light (e.g., 1 ms) to photolyze the DPNI-caged GABA.[8] The laser power will need to be adjusted depending on the depth of the target within the tissue and the concentration of the caged compound, but powers in the range of 5-55 mW are common for two-photon uncaging experiments.[8]

-

Record the resulting postsynaptic currents or potentials using the patch-clamp amplifier. The kinetics of the recorded responses should be rapid, mimicking synaptic events.[5][6]

-

Visualizations

DPNI-caged GABA Uncaging and Signaling Pathway

The following diagram illustrates the process of DPNI-caged GABA uncaging and the subsequent activation of GABAergic signaling pathways.

Caption: Uncaging of DPNI-GABA and subsequent activation of GABA receptors.

Experimental Workflow for Two-Photon Uncaging

This diagram outlines the typical workflow for an experiment utilizing DPNI-caged GABA for two-photon uncaging in a neuroscience context.

Caption: Experimental workflow for two-photon uncaging of DPNI-GABA.

Conclusion

DPNI-caged GABA stands out as a powerful and refined tool for the optical investigation of GABAergic circuits. Its key innovation, the inclusion of anionic phosphate groups, effectively mitigates the off-target effects that plagued earlier generations of caged GABA compounds. With its high quantum yield, rapid photorelease kinetics, and excellent spatial resolution, DPNI-caged GABA allows for precise mimicry of synaptic transmission. This technical guide provides a foundational understanding of its properties and application, empowering researchers to leverage this advanced photochemical probe to unravel the complexities of inhibitory signaling in the brain.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. DPNI-caged-GABA (CAS 927866-58-8): R&D Systems [rndsystems.com]

- 4. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

DPNI-GABA Photolysis and Release Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are invaluable tools in neuroscience and pharmacology, allowing for the precise spatiotemporal control of bioactive molecule release through photolysis. This guide focuses on DPNI-GABA, a nitroindoline-based caged gamma-aminobutyric acid (GABA), designed to minimize the pharmacological interference often associated with other caged GABA compounds. Its favorable properties make it a powerful tool for investigating the distribution and kinetics of GABAA receptors, as well as for the functional analysis of neural circuits through selective neuronal silencing.[1][2] This document provides a comprehensive overview of DPNI-GABA's photolytic properties, release kinetics, and detailed experimental protocols for its application.

Core Properties of DPNI-GABA

DPNI-GABA has been engineered to offer significant advantages for photostimulation experiments. A key feature is its reduced affinity for GABAA receptors prior to uncaging, which minimizes alterations of baseline neuronal activity.[1][2] The kinetics of GABAA receptor activation following DPNI-GABA photolysis are rapid, closely mimicking natural synaptic events.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of DPNI-GABA and provide a comparison with other commonly used caged GABA compounds.

Table 1: Photochemical and Pharmacological Properties of DPNI-GABA

| Parameter | Value | Reference |

| Quantum Yield (Φ) | 0.085 | N/A |

| Optimal Excitation Wavelengths | Near-UV, 405 nm | N/A |

| Absorption Coefficient (ε) at 355 nm | 4,229 M⁻¹ cm⁻¹ | [1] |

| IC₅₀ for GABAᴀ Receptor Inhibition | ~0.5 mM | [2] |

| Spatial Resolution (1 µm laser spot) | 2 µm (lateral), 7.5 µm (focal) | [1][2] |

Table 2: Comparison of Quantum Yields for Various Caged GABA Compounds

| Caged Compound | Quantum Yield (Φ) | Reference |

| DPNI-GABA | 0.085 | N/A |

| CDNI-GABA | 0.6 | [3] |

| DEAC450-caged GABA | 0.39 | [4][5] |

| RuBi-GABA | ~0.09 | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in DPNI-GABA photolysis, the following diagrams have been generated using the DOT language.

Signaling Pathway of DPNI-GABA Uncaging

Caption: Signaling pathway of DPNI-GABA photolysis and subsequent GABAᴀ receptor activation.

Experimental Workflow for DPNI-GABA Uncaging

Caption: A typical experimental workflow for a DPNI-GABA uncaging experiment.

Experimental Protocols

The following are generalized protocols for one-photon and two-photon photolysis of DPNI-GABA based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental preparations and objectives.

Protocol 1: One-Photon Laser Photolysis of DPNI-GABA

1. Solution Preparation:

-

Prepare an extracellular recording solution appropriate for the tissue being studied.

-

Dissolve DPNI-GABA in the extracellular solution to a final concentration of 0.5-2 mM. The concentration may need to be optimized to achieve the desired GABA concentration upon photolysis while minimizing any potential antagonist effects at the GABAA receptor.[2]

-

Protect the DPNI-GABA containing solution from light to prevent premature uncaging.

2. Tissue Preparation and Mounting:

-

Prepare the biological sample (e.g., acute brain slices, cultured neurons) according to standard laboratory procedures.

-

Mount the sample in the recording chamber of the microscope.

3. DPNI-GABA Application:

-

Bath apply the DPNI-GABA solution to the sample or use a local perfusion system to deliver the caged compound to the area of interest.

4. Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from the neuron of interest to monitor changes in membrane potential or current.

5. Photolysis Setup:

-

Use a UV or near-UV laser (e.g., 355 nm or 405 nm) or a high-power LED coupled to the microscope.

-

Focus the light source to a small spot (e.g., 1-5 µm diameter) on the desired region of the neuron (e.g., dendrite, soma).

6. Uncaging and Data Acquisition:

-

Deliver brief pulses of light (e.g., 0.5-5 ms) to photolyze the DPNI-GABA. The duration and intensity of the light pulse should be adjusted to control the amount of GABA released.

-

Simultaneously record the electrophysiological response of the neuron.

7. Data Analysis:

-

Analyze the recorded currents or potentials to determine the kinetics and amplitude of the GABAergic response.

Protocol 2: Two-Photon Uncaging of DPNI-GABA

1. Solution and Tissue Preparation:

-

Follow steps 1 and 2 from the one-photon photolysis protocol. The concentration of DPNI-GABA may need to be in the higher end of the 0.5-2 mM range for efficient two-photon excitation.

2. Two-Photon Microscopy Setup:

-

Use a two-photon microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., tuned to a wavelength appropriate for two-photon excitation of the nitroindoline chromophore, typically in the 720-800 nm range).

3. DPNI-GABA Application and Electrophysiology:

-

Follow steps 3 and 4 from the one-photon photolysis protocol.

4. Two-Photon Uncaging:

-

Position the focused laser spot at the desired subcellular location with high precision.

-

Deliver short trains of laser pulses to induce two-photon photolysis of DPNI-GABA. The laser power and pulse duration will need to be carefully calibrated to achieve localized uncaging without causing photodamage.

5. Data Acquisition and Analysis:

-

Record and analyze the resulting synaptic-like currents or potentials as described in the one-photon protocol.

Conclusion

DPNI-GABA is a versatile and effective tool for the photolytic release of GABA in biological systems. Its key advantages, including low pre-uncaging receptor antagonism and rapid release kinetics, make it particularly well-suited for high-resolution mapping of GABA receptor distribution and for functional studies of inhibitory neurotransmission. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate DPNI-GABA into their experimental designs for precise optical control of neuronal activity. As with any caged compound, empirical optimization of concentration, light intensity, and duration is crucial for achieving reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Fundamental Properties of DPNI-GABA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPNI-GABA (1-(4-aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a photolabile "caged" compound designed for the rapid and spatially precise release of the neurotransmitter γ-aminobutyric acid (GABA) upon photolysis. This advanced tool is invaluable for neuroscience research, enabling the investigation of GABAergic signaling, the mapping of functional GABA receptors on neuronal compartments, and the selective silencing of neuronal activity with high temporal and spatial resolution. Its key advantages over other caged GABA compounds include high water solubility and, most notably, a significantly lower affinity for GABA-A receptors in its caged form, minimizing pharmacological interference before photorelease.[1] This guide provides a comprehensive overview of the fundamental properties of DPNI-GABA, including its mechanism of action, quantitative data on its function, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

DPNI-GABA is a derivative of 7-nitroindoline, a common photolabile protecting group. The GABA molecule is attached to the nitroindoline core, rendering it biologically inactive. Upon absorption of near-UV light (optimally around 365 nm), DPNI-GABA undergoes rapid photolysis, releasing free GABA in a sub-microsecond timeframe.[2] This rapid release mimics the natural synaptic release of neurotransmitters, allowing for the precise activation of GABA-A receptors.[1][3]

The released GABA, the principal inhibitory neurotransmitter in the mature mammalian central nervous system, binds to and activates GABA-A receptors.[4][5][6] These receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5] In most mature neurons, the opening of these channels leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential, thus exerting an inhibitory effect.[5]

A critical feature of DPNI-GABA is its reduced affinity for GABA-A receptors compared to other caged GABA compounds.[1] This minimizes the potential for competitive antagonism at the receptor site before photolysis, ensuring that the observed effects are due to the photoreleased GABA.[1]

Data Presentation

The following tables summarize the key quantitative properties of DPNI-GABA.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₃N₃O₁₂P₂ | [3] |

| Molecular Weight | 499.3 g/mol | [3] |

| Quantum Yield (Φ) | 0.085 | [3][7] |

| Optimal Wavelength | Near-UV (e.g., 365 nm, 405 nm) | [3][7] |

| IC₅₀ (GABA-A Receptor) | ~0.5 mM | [1][8][9] |

| Spatial Resolution | ~2 µm (lateral), ~7.5 µm (focal) | [1] |

| Experimental Parameter | Observed Effect | Reference(s) |

| Receptor Activation Kinetics (10-90% rise-time) | Comparable to synaptic events. | [1] |

| Effect on Neuronal Firing (Purkinje & MLI neurons) | Suppression of spiking for periods controlled by flash intensity and duration. | [1][10] |

| Photorelease-Evoked Fluorescence Change (Purkinje cells) | 0.3-0.9 ms UV pulse leads to ~0.35% to ~0.6% negative dendritic fluorescence change. | [3] |

Experimental Protocols

Synthesis of DPNI-GABA

The synthesis of DPNI-GABA has been described by Papageorgiou and Corrie (2007). The process involves a multi-step chemical synthesis to attach the photolabile 7-nitroindoline group to GABA and subsequently modify the indoline nucleus to enhance water solubility and reduce receptor affinity. For a detailed, step-by-step protocol, researchers are directed to the original publication.

Laser Photolysis of DPNI-GABA in Brain Slices

This protocol outlines the general steps for using DPNI-GABA in conjunction with electrophysiology in acute brain slices.

Materials:

-

DPNI-GABA

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. A typical aCSF composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.

-

Microscope with UV light source (e.g., 365 nm LED)

-

Electrophysiology rig with amplifier for whole-cell patch-clamp recording

-

Borosilicate glass pipettes for recording

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

DPNI-GABA Application: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF. Bath-apply DPNI-GABA at a concentration of 100 µM to 1 mM.

-

Whole-Cell Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

-

Fill the pipette with an intracellular solution. A typical composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, adjusted to pH 7.2 with KOH and an osmolarity of ~270 mOsm.

-

Establish a whole-cell patch-clamp recording from a target neuron in either voltage-clamp or current-clamp mode.

-

-

Photolysis:

-

Position the UV light spot over the desired cellular compartment (e.g., soma, dendrite).

-

Deliver brief pulses of UV light (e.g., 0.3-1 ms) to uncage GABA. The intensity and duration of the light pulse can be adjusted to control the amount of GABA released.

-

-

Data Acquisition: Record the resulting postsynaptic currents (in voltage-clamp) or changes in membrane potential (in current-clamp) using appropriate data acquisition software.

Quantification of DPNI-GABA Concentration

The concentration of DPNI-GABA in solution can be determined spectrophotometrically.

-

Wavelength: 355 nm

-

Absorption Coefficient (ε): 4,229 M⁻¹cm⁻¹

Mandatory Visualization

Signaling Pathways

The activation of GABA-A receptors by photoreleased GABA can initiate downstream signaling cascades. One such pathway, identified in neuronal growth cones, is depicted below.

Caption: GABA-A receptor signaling pathway in neuronal growth cones.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using DPNI-GABA to study neuronal function.

Caption: Experimental workflow for DPNI-GABA photolysis in brain slices.

References

- 1. The desensitization pathway of GABAA receptors, one subunit at a time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Frontiers | Photorelease of GABA with visible light using an inorganic caging group [frontiersin.org]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DPNI-GABA for In Vivo Optopharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DPNI-GABA, a caged gamma-aminobutyric acid (GABA) compound, for in vivo optopharmacology. This document details the core principles, experimental protocols, and key data associated with the light-activated release of GABA to modulate neuronal activity in living organisms.

Introduction to DPNI-GABA and Optopharmacology

Optopharmacology is a rapidly advancing field that utilizes photosensitive molecules to control the activity of specific proteins, such as neurotransmitter receptors, with high spatial and temporal precision. Caged compounds, like DPNI-GABA, are inert molecules that, upon illumination with a specific wavelength of light, undergo a chemical reaction to release a biologically active substance.

DPNI-GABA (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a nitroindoline-based caged compound designed for the rapid and localized photorelease of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its activation by near-UV and 405 nm light allows for the precise control of GABAergic signaling, enabling researchers to investigate the role of inhibitory circuits in various physiological and pathological processes. Compared to other caged GABA compounds, DPNI-GABA has been modified to reduce pharmacological interference with GABA_A receptors in its caged form, making it a more suitable tool for specific and controlled experiments.[1][2]

Mechanism of Action and Signaling Pathway

Upon photolysis by near-UV or 405 nm light, DPNI-GABA releases GABA. The liberated GABA then binds to and activates GABA_A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). In mature neurons, the activation of GABA_A receptors typically leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. This targeted neuronal silencing allows for the investigation of the function of specific neurons or neuronal populations within a circuit.[2][3]

Quantitative Data

The following tables summarize key quantitative parameters of DPNI-GABA based on available in vitro and in vivo studies.

| Parameter | Value | Species/Preparation | Reference |

| Photochemical Properties | |||

| Quantum Yield | 0.085 | - | [2] |

| Excitation Wavelength | Near-UV, 405 nm | - | [2] |

| Pharmacological Properties (in vitro) | |||

| IC₅₀ for GABA_A Receptors (caged form) | ~0.5 mM | Cerebellar Molecular Layer Interneurons | [2] |

| Spatial Resolution of Uncaging (in vitro) | |||

| Lateral Resolution | ~2 µm | Cerebellar Molecular Layer Interneurons (1 µm laser spot) | [2] |

| Focal Resolution | ~7.5 µm | Cerebellar Molecular Layer Interneurons (1 µm laser spot) | [2] |

| Parameter | Value | Species/Preparation | Reference |

| Neuronal Silencing (in vitro) | |||

| Effect | Suppression of spiking | Single Purkinje neurons or molecular layer interneurons | [2] |

| Control | Flash intensity and duration dependent | Single Purkinje neurons or molecular layer interneurons | [2] |

| In Vivo Electrophysiological Effects (General Caged GABA)* | |||

| Effect on Local Field Potential (LFP) Power | Significant decrease across frequency bands | Anesthetized mice (cortex) | [4] |

| Onset of Inhibition | Milliseconds | Anesthetized mice (cortex) | [4] |

| Duration of Inhibition | Several minutes | Anesthetized mice (cortex) | [4] |

Experimental Protocols

This section provides a generalized framework for conducting in vivo optopharmacology experiments with DPNI-GABA. Specific parameters should be optimized for the animal model and brain region of interest.

Animal Preparation and Stereotactic Surgery

-

Animal Model: This protocol is broadly applicable to rodents, such as mice and rats.

-

Anesthesia: Anesthetize the animal using a standard protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).

-

Stereotactic Frame: Secure the anesthetized animal in a stereotactic frame.

-

Craniotomy: Perform a craniotomy over the target brain region.

-

Cannula Implantation: Implant a guide cannula aimed at the desired coordinates for DPNI-GABA delivery. For light delivery, an optical fiber can be implanted adjacent to the guide cannula.

DPNI-GABA Administration

-

DPNI-GABA Solution: Prepare a sterile solution of DPNI-GABA in artificial cerebrospinal fluid (aCSF) or saline. The concentration will need to be optimized, but concentrations in the millimolar range have been used in slice preparations.[2]

-

Infusion: Using a microinjection pump, infuse a small volume of the DPNI-GABA solution through the implanted cannula into the target brain region. Infusion rates should be slow to minimize tissue damage.

In Vivo Photostimulation

-

Light Source: A laser or high-power LED coupled to an optical fiber is required. The wavelength should be in the near-UV range or around 405 nm.

-

Light Delivery: The implanted optical fiber will deliver light to the site of DPNI-GABA infusion.

-

Stimulation Parameters: The light power, duration, and frequency of stimulation will need to be empirically determined to achieve the desired level of neuronal silencing without causing photodamage.

Behavioral and Electrophysiological Readouts

-

Behavioral Assays: Following DPNI-GABA uncaging, animals can be subjected to a variety of behavioral tests to assess the functional consequences of silencing a specific neuronal population. The choice of assay will depend on the brain region targeted and the research question.

-

Electrophysiology: In vivo electrophysiological recordings (e.g., single-unit recordings, local field potentials) can be performed simultaneously with or following photostimulation to directly measure the changes in neuronal activity.

Conclusion

DPNI-GABA is a valuable tool for the in vivo optopharmacological dissection of neural circuits. Its ability to be precisely activated by light to release GABA allows for the targeted and transient silencing of neuronal activity. This technical guide provides a foundational understanding and a general framework for the application of DPNI-GABA in neuroscience research. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs to fully harness the potential of this powerful technology.

References

- 1. Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Brain's Inhibitory Network: A Technical Guide to DPNI-GABA for High-Precision GABAergic Circuit Exploration

For Immediate Release

A deep dive into the application of DPNI-GABA, a powerful tool for the optical control of neuronal inhibition, this guide offers researchers, scientists, and drug development professionals a comprehensive resource for dissecting the intricate workings of GABAergic circuits. Through detailed experimental protocols, quantitative data analysis, and illustrative signaling pathway diagrams, this document serves as a practical handbook for employing this advanced photo-activated compound in neuroscience research.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, playing a crucial role in regulating neuronal excitability and network oscillations. The precise spatial and temporal control of GABAergic signaling is fundamental to brain function, and its disruption is implicated in numerous neurological and psychiatric disorders. The advent of "caged" neurotransmitters, which can be released from an inert form by a flash of light, has revolutionized the study of neural circuits. Among these, DPNI-GABA has emerged as a valuable tool for its advantageous properties in mimicking synaptic GABAergic transmission.

This technical guide provides an in-depth exploration of the use of DPNI-GABA for the investigation of GABAergic circuits. It consolidates key quantitative data, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and signaling pathways to facilitate the design and execution of sophisticated optogenetic experiments.

Quantitative Profile of Caged GABA Compounds

The selection of an appropriate caged compound is critical for the successful photostimulation of GABAergic receptors. The ideal compound should exhibit high photosensitivity, fast release kinetics, and minimal biological activity in its caged form. The following table summarizes key quantitative parameters for DPNI-GABA and other commonly used caged GABA compounds, offering a comparative overview to aid in experimental design.

| Caged Compound | Two-Photon Cross-Section (GM) | Quantum Yield (Φ) | IC50 at GABAA Receptor | Uncaging Wavelength (nm) | Key Characteristics |

| DPNI-GABA | Not explicitly stated, but effective with two-photon excitation | Not explicitly stated | ~0.5 mM[1][2] | Near-UV or 405 nm for one-photon; effective with two-photon[3] | Low antagonism of GABAA receptors, allowing for use at concentrations that mimic synaptic activation.[1][2] Good spatial resolution.[2] |

| RuBi-GABA | Not explicitly stated, but used with two-photon uncaging | Not explicitly stated | Not explicitly stated | Visible light (e.g., 473 nm)[4] | Excitable with visible light, reducing phototoxicity and increasing tissue penetration.[4] |

| DEAC450-GABA | Effective at 900 nm | 0.39[5] | High antagonism at GABAA receptors | ~450 nm for one-photon; 900 nm for two-photon[5] | Wavelength-selective uncaging allows for two-color experiments with other caged compounds.[5] |

| CDNI-GABA | Effective at 720 nm | Not explicitly stated | High antagonism at GABAA receptors | Not explicitly stated | Can be used for two-photon uncaging.[1] |

| G5-DEAC450-GABA | Effective at 900 nm | Not explicitly stated | Significantly reduced GABAA receptor antagonism | 900 nm for two-photon excitation | "Cloaked" with a dendrimer to reduce biological activity in the caged form.[1] |

Experimental Protocols

The successful application of DPNI-GABA requires meticulous experimental procedures. Below are detailed methodologies for key experiments involving the photolysis of DPNI-GABA to probe GABAergic circuits.

Preparation of Brain Slices and Electrophysiological Recording

This protocol describes the preparation of acute brain slices and subsequent whole-cell patch-clamp recordings to measure GABAergic currents evoked by DPNI-GABA uncaging.

Materials:

-

Rodent of choice (e.g., mouse or rat)

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) with sucrose)

-

ACSF for recording (oxygenated)

-

DPNI-GABA (from a reputable supplier)

-

Patch pipettes (borosilicate glass)

-

Internal solution for patch pipettes (containing a chloride salt for recording GABAergic currents)

-

Vibrating microtome

-

Upright microscope with differential interference contrast (DIC) optics and a light source for photolysis

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) using a vibrating microtome in ice-cold, oxygenated slicing solution.

-

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.

-

Transfer a single slice to the recording chamber of the microscope and continuously perfuse with oxygenated ACSF.

-

Prepare a stock solution of DPNI-GABA and dilute it to the final desired concentration in the recording ACSF. Bath apply the DPNI-GABA solution to the slice.

-

Pull patch pipettes and fill them with the internal solution.

-

Under visual guidance using DIC optics, establish a whole-cell patch-clamp recording from a neuron of interest.

-

Position the light source (e.g., a focused laser beam) to the desired location for uncaging (e.g., onto a specific dendritic compartment).

-

Deliver brief pulses of light to photolyze DPNI-GABA and evoke GABAergic postsynaptic currents (IPSCs).

-

Record and analyze the evoked currents using the patch-clamp amplifier and data acquisition software.

Two-Photon Uncaging of DPNI-GABA for High-Resolution Mapping

This protocol outlines the use of two-photon microscopy for the precise spatial mapping of GABAergic inputs onto a neuron.[6][7][8]

Materials:

-

Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)

-

Brain slice preparation and electrophysiology setup as described above

-

DPNI-GABA

-

Fluorescent dye (e.g., Alexa Fluor) in the internal solution to visualize neuronal morphology

Procedure:

-

Prepare brain slices and establish a whole-cell recording from a neuron of interest as described in the previous protocol. Include a fluorescent dye in the internal solution to visualize the neuron's morphology.

-

Bath apply DPNI-GABA to the slice.

-

Using the two-photon microscope, visualize the fluorescently labeled neuron.

-

Tune the laser to a wavelength suitable for two-photon excitation of DPNI-GABA (e.g., in the near-infrared range).

-

Systematically move the focused laser spot to different locations along the dendrites and soma of the recorded neuron.

-

At each location, deliver a brief laser pulse to uncage DPNI-GABA and record the resulting IPSC.

-

The amplitude of the evoked IPSC at each location provides a map of the functional GABAergic receptor density.[7]

-

Correlate the functional map with the high-resolution structural image of the neuron.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logic of experimental design and the underlying biological processes is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate key concepts in the application of DPNI-GABA.

Caption: Experimental workflow for mapping GABAergic circuits using DPNI-GABA.

Caption: Signaling pathway of DPNI-GABA-mediated neuronal inhibition.

Caption: Key advantages of DPNI-GABA for studying GABAergic circuits.

The use of DPNI-GABA, particularly in conjunction with two-photon microscopy, provides an unparalleled ability to dissect the functional organization of inhibitory circuits with subcellular precision. This technical guide serves as a foundational resource for researchers aiming to leverage this powerful technology to unravel the complexities of GABAergic signaling in both health and disease. By providing a clear understanding of the quantitative properties, experimental procedures, and underlying principles, this document aims to accelerate discoveries in the field of neuroscience.

References

- 1. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on DPNI-GABA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline (DPNI-GABA), a photolabile "caged" compound designed for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). DPNI-GABA represents a significant advancement in the chemical toolkit for neuroscience research, offering high temporal and spatial resolution for investigating GABAergic signaling and neuronal circuit dynamics.

Core Concepts and Advantages

DPNI-GABA is a member of the nitroindoline family of photolabile protecting groups. The "cage" molecule, DPNI, renders the attached GABA molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This "uncaging" process releases free GABA in a highly localized and temporally controlled manner.

A key advantage of DPNI-GABA over earlier caged GABA compounds is its reduced pharmacological interference. It exhibits a significantly lower affinity for GABAA receptors in its caged form, minimizing alterations to baseline neuronal activity before photostimulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of DPNI-GABA as reported in preliminary studies.

| Property | Value | Reference |

| IC50 for GABAA Receptor Inhibition | ~0.5 mM | [1] |

| Quantum Yield (Φ) | 0.085 | |

| Water Solubility | High | |

| Optimal Photolysis Wavelengths | Near-UV and 405 nm |

| Application Parameter | Value | Reference |

| Spatial Resolution of Uncaging (lateral) | ~2 µm | [1] |

| Spatial Resolution of Uncaging (focal) | ~7.5 µm | [1] |

| Receptor Activation Rise-Time (10-90%) | Comparable to synaptic events | [1] |

Signaling Pathways and Mechanisms

The GABA Shunt: Synthesis of GABA

The precursor to the active molecule released from DPNI-GABA is synthesized in neurons through a metabolic pathway known as the GABA shunt. This series of reactions produces GABA from glutamate, the primary excitatory neurotransmitter.

Caption: The GABA shunt pathway illustrating the synthesis of GABA from glutamate.

Mechanism of Action: Photolysis of DPNI-GABA

The core function of DPNI-GABA is the light-induced release of GABA. Upon absorption of a photon, the DPNI cage undergoes a rapid chemical transformation, liberating the GABA molecule and a biologically inert byproduct. The released GABA is then free to bind to and activate postsynaptic GABA receptors, leading to neuronal inhibition.

Caption: Photolysis of DPNI-GABA leading to the activation of GABA receptors.

Experimental Protocols

Synthesis of DPNI-GABA

The synthesis of DPNI-GABA is a multi-step organic chemistry process. The detailed protocol is described by Papageorgiou and Corrie (2007). The general strategy involves the synthesis of the DPNI caging molecule followed by its conjugation to GABA.

-

Note: The synthesis of DPNI-GABA requires specialized knowledge and equipment in synthetic organic chemistry. Researchers are advised to refer to the original publication for a comprehensive protocol.

Experimental Workflow for In Situ Neuronal Silencing

DPNI-GABA is a powerful tool for reversibly silencing individual neurons or groups of neurons within a neural circuit. This allows for the investigation of the role of specific cells in network activity.

Caption: Experimental workflow for neuronal silencing using DPNI-GABA photolysis.

Methodology:

-

Preparation of Brain Slices: Acute brain slices are prepared from the desired brain region of an animal model.

-

Bath Application of DPNI-GABA: The brain slice is submerged in artificial cerebrospinal fluid (aCSF) containing DPNI-GABA at a concentration typically ranging from 100 µM to 1 mM.

-

Identification of Target Neurons: Individual neurons for silencing are identified using techniques such as differential interference contrast (DIC) microscopy.

-

Electrophysiological Recording: The activity of the target neuron is recorded using whole-cell patch-clamp electrophysiology to establish a baseline firing rate.

-

Photostimulation: A focused beam of light (e.g., from a laser) is delivered to the soma or dendrites of the target neuron. The duration and intensity of the light pulse can be varied to control the amount of GABA released and the duration of the silencing effect.[1]

-

Recording of Neuronal Silencing: The electrical activity of the neuron is continuously monitored during and after the photostimulation to observe the suppression of action potentials.

-

Data Analysis: The change in the neuron's firing rate before, during, and after photostimulation is quantified to determine the efficacy and duration of the silencing.

Solutions for Electrophysiology:

-

External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.

-

Internal Solution (for patch pipette) (in mM): 150 K-gluconate, 10 HEPES, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 with KOH.

Conclusion

DPNI-GABA is a valuable and refined tool for the optical control of neuronal activity. Its favorable photochemical and pharmacological properties, particularly its low interference with GABAA receptors in the inactive state, make it a superior choice for a wide range of applications in neuroscience. These include the high-resolution mapping of GABA receptor distribution, the study of synaptic integration and plasticity, and the dissection of neural circuit function through targeted neuronal silencing. As research in optical neuroscience continues to advance, DPNI-GABA and similar photolabile compounds will undoubtedly play a crucial role in unraveling the complexities of the brain.

References

Methodological & Application

DPNI-GABA Uncaging: A Precise Tool for Probing Inhibitory Circuits in Brain Slices

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) is fundamental to understanding neural computation, network dynamics, and various neurological disorders. DPNI-GABA is a "caged" compound that, upon photolysis with a focused light source, rapidly releases GABA. This technique, known as uncaging, allows for the precise spatiotemporal control of GABA receptor activation, mimicking synaptic transmission with a high degree of fidelity. This document provides a detailed protocol for the application of DPNI-GABA uncaging in acute brain slices, a powerful preparation for studying neural circuits in an intact, yet accessible, environment.

DPNI-GABA offers significant advantages over other caged GABA compounds due to its reduced pharmacological interference with GABA-A receptors. It exhibits a lower affinity for these receptors in its caged form, minimizing alterations to baseline synaptic activity.[1][2] This property makes DPNI-GABA an ideal tool for investigating the kinetics, pharmacology, and distribution of GABA-A receptors, as well as for selectively silencing individual neurons to dissect their role in neural circuits.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful DPNI-GABA uncaging experiments, compiled from various studies. These values should be considered as a starting point and may require optimization depending on the specific experimental preparation and objectives.

Table 1: DPNI-GABA and Other Caged Compounds - Concentrations and Properties

| Caged Compound | Typical Concentration Range | Key Properties | Reference |

| DPNI-GABA | 100 µM - 1 mM | Low affinity for GABA-A receptors (IC50 ~0.5 mM), allowing for use at higher concentrations with minimal antagonism.[1][2] | [1][2] |

| CDNI-GABA | 0.40 - 1.35 mM | High quantum efficiency (0.6), effective for two-photon uncaging.[3][4] | [3][4] |

| N-DCAC-GABA | 4 mM (for two-photon) | Used in two-color uncaging experiments with CDNI-Glutamate.[5] | [5] |

| MNI-Glutamate | 2.5 mM - 10 mM | Commonly used for glutamate uncaging, but can antagonize GABA-A receptors at high concentrations.[3][6][7] | [3][6][7] |

Table 2: Laser Parameters for DPNI-GABA Uncaging

| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |

| Wavelength | Near-UV (e.g., 355 nm, 405 nm) | ~720 nm | [3][4][5][8][9] |

| Laser Power | Variable (dependent on spot size and desired GABA concentration) | 5 - 20 mW | [3][5][9] |

| Pulse Duration | 1 - 10 ms | 1 - 2 ms | [5][6][9][10] |

| Spatial Resolution | Lateral: ~2 µm, Axial: ~7.5 µm (with 1 µm spot)[1][2] | Sub-micrometer to a few micrometers | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by GABA uncaging and the general experimental workflow.

References

- 1. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 8. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Application Notes: Two-Photon Uncaging of DPNI-GABA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, offers unprecedented spatiotemporal control over neuronal inhibition. This technique utilizes a focused laser to photolyze a "caged" and biologically inactive form of GABA, releasing the active neurotransmitter at a precise location and time within living tissue. Among the various caged GABA compounds, DPNI-GABA has emerged as a valuable tool due to its favorable properties, including efficient two-photon excitation and minimal pharmacological interference prior to uncaging. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of DPNI-GABA in neuroscience research.

The ability to mimic synaptic release of GABA with high fidelity allows for detailed investigations into the function of inhibitory synapses, the integration of excitatory and inhibitory inputs, and the role of GABAergic signaling in neuronal computation and plasticity. Furthermore, the precise control afforded by two-photon excitation enables the mapping of GABA receptor distribution on neuronal compartments and the selective silencing of individual neurons to probe their contribution to neural circuit function.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DPNI-GABA and other relevant caged GABA compounds, facilitating comparison and experimental design.

| Caged Compound | Two-Photon Excitation Maximum (nm) | Quantum Yield (Φ) | IC50 for GABAA Receptor Inhibition (mM) | Recommended Concentration (mM) |

| DPNI-GABA | ~720 | Not explicitly stated, but noted for high uncaging efficiency | ~0.5[1] | 1[1][2] |

| CDNI-GABA | ~720 | 0.60[3] | Not explicitly stated | 0.40 - 1.35[3] |

| DEAC450-GABA | ~900 | 0.39[4][5] | Not explicitly stated | 0.2[5] |

| MNI-Glu (for comparison) | ~720 | ~0.085 | N/A (Antagonist at GABAA receptors) | 2.5 - 10 |

| Parameter | Value | Experimental Context | Reference |

| Spatial Resolution (DPNI-GABA) | Lateral: ~2 µm, Axial: ~7.5 µm | Uncaging in dendrites of cerebellar molecular layer interneurons. | [1][2] |

| Rise Time of Uncaged Response (DPNI-GABA) | Comparable to synaptic events (10-90% rise time) | Mimicking synaptic activation of GABAA receptors. | [1][2] |

| Rise Time of Uncaged Response (CDNI-GABA) | 2.0 ± 0.2 ms (20-80%) | Compared to spontaneous mIPSCs (1.5 ± 0.2 ms). | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for two-photon uncaging of DPNI-GABA.

GABAergic signaling pathway.

Experimental workflow for two-photon uncaging.

Experimental Protocols

Preparation of DPNI-GABA Stock Solution

-

Reagent: DPNI-GABA

-

Solvent: Dimethyl sulfoxide (DMSO) or a suitable aqueous buffer.

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1 mM) in the extracellular recording solution.

-

Two-Photon Uncaging of DPNI-GABA in Brain Slices

This protocol is adapted from methodologies described for uncaging experiments in acute brain slices.

1. Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold ACSF.

-

Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain at room temperature until use.

2. Electrophysiological Recording:

-

Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF at room temperature.

-

Perform whole-cell patch-clamp recordings from visually identified neurons. The internal solution should be appropriate for recording GABAergic currents (e.g., a high chloride concentration to observe inward currents at a holding potential of -70 mV).

3. DPNI-GABA Application:

-

Bath-apply DPNI-GABA at a final concentration of 1 mM in the ACSF.[1][2] Allow the caged compound to equilibrate in the tissue for several minutes before starting uncaging experiments.

4. Two-Photon Uncaging and Data Acquisition:

-

Laser Source: A Ti:Sapphire laser tuned to approximately 720 nm is typically used for DPNI-GABA uncaging.

-

Imaging: Use a longer wavelength (e.g., >800 nm) to visualize the neuron filled with a fluorescent dye (e.g., Alexa Fluor 488 or 594) to minimize uncaging during imaging.

-

Uncaging Parameters:

-

Wavelength: ~720 nm.

-

Power: The laser power at the sample needs to be empirically determined but is typically in the range of 5-20 mW. The goal is to elicit a physiological-like response without causing photodamage.

-

Pulse Duration: Short laser pulses (e.g., 0.5-2 ms) are used to mimic the brief release of neurotransmitter at a synapse.

-

-

Procedure:

-

Identify the subcellular region of interest (e.g., a dendritic spine, a segment of dendrite, or the soma) using two-photon imaging.

-

Position the uncaging laser spot at the target location.

-

Deliver a short laser pulse to uncage DPNI-GABA while simultaneously recording the postsynaptic current.

-

To map receptor fields, the laser spot can be systematically moved to different locations.

-

Acquire data and analyze the amplitude, rise time, and decay kinetics of the uncaged inhibitory postsynaptic currents (IPSCs).

-

Considerations and Troubleshooting

-

Pharmacological Blockade: While DPNI-GABA has a lower affinity for GABAA receptors compared to some other caged GABA compounds, it can still cause some degree of receptor antagonism at higher concentrations.[1] It is crucial to perform control experiments to assess the impact of the caged compound on baseline synaptic transmission.

-

Photodamage: High laser power or prolonged exposure can lead to photodamage. Monitor the health of the cell and the stability of the recording throughout the experiment.

-

Calibration: The amount of GABA released is dependent on laser power, pulse duration, and the concentration of the caged compound. It is important to calibrate these parameters to evoke responses that are within a physiological range.

-

Stability of DPNI-GABA: Ensure the DPNI-GABA solution is fresh and protected from light to prevent spontaneous uncaging.

By following these guidelines and protocols, researchers can effectively utilize two-photon uncaging of DPNI-GABA to dissect the intricacies of inhibitory signaling in the brain with high precision.

References

- 1. Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes for DPNI-GABA in Electrophysiology

Introduction

DPNI-GABA (1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethyl ester of GABA) is a caged gamma-aminobutyric acid (GABA) compound designed for the rapid and spatially precise release of GABA upon photolysis. This tool is invaluable for researchers in neuroscience and pharmacology, enabling the investigation of GABAergic circuits, the mapping of GABA receptor distribution, and the functional silencing of specific neurons with high temporal resolution. A key advantage of DPNI-GABA is its reduced pharmacological interference with GABA-A receptors prior to uncaging, a significant improvement over earlier caged GABA compounds.[1][2]

Mechanism of Action